molecular formula C12H10ClFN2O2 B2993174 Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate CAS No. 1181467-86-6

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate

Cat. No.: B2993174
CAS No.: 1181467-86-6
M. Wt: 268.67
InChI Key: LZOSDKFWEZPOPE-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate (CAS: 1181467-86-6) is a versatile small-molecule scaffold with the molecular formula C₁₂H₁₀ClFN₂O₂ and a molecular weight of 268.67 g/mol . It features a prop-2-enoate backbone substituted with a cyano group and a 2-chloro-4-fluoroanilino moiety. This compound is widely used in medicinal and synthetic chemistry due to its reactivity as an α,β-unsaturated ester, enabling participation in cycloadditions, nucleophilic additions, and other reactions to generate pharmacologically relevant derivatives .

Key properties include:

  • Purity: ≥95% (typical commercial grade)
  • Storage: Requires long-term storage at controlled temperatures (exact conditions unspecified)
  • Applications: Serves as a precursor for bioactive molecules, though specific biological data remain proprietary .

Properties

IUPAC Name

ethyl (E)-3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(14)5-10(11)13/h3-5,7,16H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOSDKFWEZPOPE-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)F)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline attacks the cyano group of the ethyl cyanoacetate, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups, onto the phenyl ring.

Scientific Research Applications

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The presence of the cyano group and the chloro-fluoro-substituted phenyl ring contributes to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Key Features
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate 2-Cl, 4-F C₁₂H₁₀ClFN₂O₂ 268.67 N/A N/A Syn-periplanar C=C conformation; Z/E isomerism possible
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-OCH₃ C₁₃H₁₃NO₃ 247.25 N/A N/A Syn-periplanar C=C conformation; used in synthesizing 2-propenoylamides
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate 4-Cl, methoxyamino C₁₃H₁₃ClN₂O₃ 296.71 N/A N/A Z-configuration confirmed via X-ray crystallography; unique methoxyamino substitution
Ethyl 3-(4-bromophenyl)-2-cyanoacrylate 4-Br C₁₂H₁₀BrNO₂ 280.12 N/A N/A Bromine enhances electrophilicity; higher molecular weight due to Br
Ethyl (2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate 5-Cl, 2-OCH₃ C₁₃H₁₃ClN₂O₃ 280.71 N/A N/A Methoxy group at ortho position; E-configuration
Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate 4-OCHF₂ C₁₃H₁₂F₂N₂O₃ 282.24 101–103 3.226 Difluoromethoxy group increases lipophilicity; Z-configuration

Structural and Reactivity Insights

Substituent Electronic Effects :

  • Electron-Withdrawing Groups (Cl, F, Br) : Enhance electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attacks. For example, the 2-chloro-4-fluoro substitution in the target compound likely increases reactivity compared to methoxy-substituted analogs .
  • Electron-Donating Groups (OCH₃, OCHF₂) : Reduce electrophilicity but improve solubility. The 4-methoxy analog () is less reactive but may exhibit better pharmacokinetic properties .

Crystallographic Data: The syn-periplanar conformation of the C=C bond in Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () suggests a planar geometry, which is critical for π-π stacking in crystal lattices. Similar behavior is expected in the target compound .

Biological Activity

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate, identified by its CAS number 1181467-86-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of the chloro and fluorine substituents on the aromatic ring is believed to enhance its interaction with biological targets.

Molecular Formula: C12_{12}H10_{10}ClFN_{N}O2_{2}

Molecular Weight: 250.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within cellular systems. Key mechanisms include:

  • Enzyme Inhibition : this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways, influencing the pharmacokinetics of co-administered drugs.
  • Cell Signaling Modulation : Studies indicate that this compound can modulate cell signaling pathways, affecting gene expression related to stress responses and apoptosis. For example, it has been observed to alter the expression of genes involved in oxidative stress response, potentially leading to changes in cell proliferation and survival .
  • Binding Affinity : The compound exhibits a binding affinity for specific receptors, which may result in altered cellular responses. This binding can affect transcription factors and regulatory proteins, thereby influencing gene transcription and cellular behavior .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits varying effects depending on concentration:

  • Low Concentrations : Enhanced metabolic activity and improved cellular stress responses.
  • High Concentrations : Potentially toxic effects such as oxidative stress and liver damage .

In Vivo Studies

Research involving animal models has shown that dosage significantly impacts the biological effects of this compound:

Dosage RangeObserved Effects
Low (1-10 mg/kg)Increased metabolic activity; enhanced stress response
Moderate (10-50 mg/kg)No significant adverse effects; potential therapeutic benefits
High (>50 mg/kg)Toxicity; liver damage; oxidative stress induction

Case Studies

  • Cancer Research : A study investigated the anticancer properties of this compound in various cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce markers of oxidative stress and inflammation, indicating its potential utility in treating neurodegenerative diseases .

Q & A

Q. Key Considerations :

  • Optimize reaction temperature (60–80°C) to avoid side reactions like hydrolysis of the nitrile group.
  • Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Ethyl cyanoacetate, DMF, 70°C, 12h65–75
2Piperidine, ethanol, reflux, 6h80–85

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons of 2-chloro-4-fluorophenyl), δ 4.1–4.3 ppm (ethyl ester –OCH₂CH₃), and δ 6.5–7.0 ppm (enamine proton) confirm the structure .
    • ¹³C NMR : Signals at ~165 ppm (ester carbonyl) and ~115 ppm (cyano group) are diagnostic.
  • X-ray Crystallography :
    • Single-crystal analysis (e.g., using Mo-Kα radiation) reveals bond angles and planarity of the conjugated system. For example, the C=C bond in the acrylate moiety typically shows a length of ~1.34 Å, confirming conjugation .

Q. Key Considerations :

  • Crystallize the compound in ethyl acetate/hexane mixtures for high-quality crystals.
  • Use low-temperature (153 K) data collection to minimize thermal motion artifacts .

Advanced: How can computational methods predict the compound’s reactivity or electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the cyano group acts as a strong electron-withdrawing group, lowering LUMO energy (~-1.5 eV), which facilitates charge-transfer interactions .
    • Simulate IR and UV-Vis spectra to compare with experimental data (e.g., λ_max for acrylate derivatives: 300–350 nm) .
  • Molecular Docking :
    • If targeting biological pathways (e.g., TLR4 inhibition, inspired by TAK-242 ), dock the compound into receptor binding sites (e.g., TLR4-MD2 complex) using software like AutoDock Vina. Analyze binding affinity (ΔG < -8 kcal/mol suggests strong interaction).

Q. Key Considerations :

  • Use solvent models (e.g., PCM for water) to improve accuracy.
  • Validate docking results with mutagenesis or competitive binding assays.

Advanced: How to address contradictory data in biological activity studies (e.g., anti-inflammatory effects)?

Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. For example:

Assay Variability :

  • Compare cytokine inhibition (e.g., IL-6, TNF-α) across cell lines (e.g., RAW264.7 vs. primary macrophages). Differences in TLR4 expression levels may explain discrepancies .

Structural Modifications :

  • Replace the 2-chloro-4-fluorophenyl group with other halogens (e.g., 2,4-dichloro) and test activity. A 2023 study showed that electron-withdrawing groups enhance TLR4 binding by ~30% .

Q. Table 2: Example Bioactivity Data

DerivativeIC₅₀ (TLR4 Inhibition, μM)Cell LineReference
Parent compound5.2 ± 0.3RAW264.7
2,4-Dichloro analog3.8 ± 0.2RAW264.7

Q. Key Considerations :

  • Standardize assay protocols (e.g., LPS concentration, incubation time).
  • Use positive controls (e.g., TAK-242) to validate experimental setups .

Advanced: What strategies optimize the compound’s stability for long-term storage?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis of the nitrile group (major pathway in aqueous media) and ester hydrolysis (pH-dependent).
  • Stabilization Methods :
    • Storage : Keep at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent moisture absorption and photodegradation .
    • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for aqueous solubility; reconstitute in DMSO for in vitro studies.

Q. Key Considerations :

  • Monitor purity via HPLC every 6 months. A 2020 study reported <5% degradation after 12 months under optimal conditions .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Core Modifications :

  • Vary substituents on the phenyl ring (e.g., electron-donating vs. withdrawing groups) to assess impact on bioactivity.
  • Replace the ethyl ester with methyl or tert-butyl esters to study steric effects.

Data Analysis :

  • Use multivariate regression to correlate Hammett σ values with IC₅₀ data. A 2023 study found a linear correlation (R² = 0.89) for halogenated derivatives .

Q. Table 3: Example SAR Data

Substituentσ (Hammett)IC₅₀ (μM)
4-Fluoro0.066.1
4-Nitro1.272.9

Q. Key Considerations :

  • Synthesize at least 10 derivatives for statistically robust SAR.
  • Include cytotoxicity assays (e.g., MTT) to rule out non-specific effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.